molecular formula C36H66O13 B12766163 Sucrose 1,6-dilaurate CAS No. 335281-15-7

Sucrose 1,6-dilaurate

Cat. No.: B12766163
CAS No.: 335281-15-7
M. Wt: 706.9 g/mol
InChI Key: RWTLOOVGCAXGBZ-SDBGFSJOSA-N
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Description

Sucrose 1,6-dilaurate is a sucrose fatty acid ester, specifically an ester of sucrose and lauric acid. It is a non-ionic surfactant widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and solubilizing properties, making it a valuable ingredient in many formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose 1,6-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .

Industrial Production Methods

Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form this compound. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and feed concentration being carefully controlled .

Chemical Reactions Analysis

Types of Reactions

Sucrose 1,6-dilaurate primarily undergoes transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions.

Common Reagents and Conditions

Major Products

Mechanism of Action

Sucrose 1,6-dilaurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include the disruption of lipid bilayers and the modulation of membrane fluidity .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monolaurate
  • Sucrose dilaurate
  • Sucrose palmitate
  • Sucrose stearate

Uniqueness

Sucrose 1,6-dilaurate is unique due to its specific fatty acid composition and the position of esterification on the sucrose molecule. This gives it distinct emulsifying and stabilizing properties compared to other sucrose esters. Its ability to form stable emulsions at lower concentrations and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .

Properties

CAS No.

335281-15-7

Molecular Formula

C36H66O13

Molecular Weight

706.9 g/mol

IUPAC Name

[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate

InChI

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1

InChI Key

RWTLOOVGCAXGBZ-SDBGFSJOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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